2,5-Dihydrofuran

概述

描述

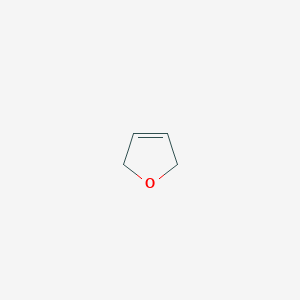

2,5-Dihydrofuran (CAS 1708-29-8) is a partially hydrogenated derivative of furan, with the molecular formula C₄H₆O and a molecular weight of 70.09 g/mol. Its structure consists of a five-membered oxygen-containing ring with two double bonds partially reduced (Figure 1). This compound is a colorless, flammable liquid with a density of 0.927 g/cm³ and a flash point of 2°F (-16.7°C) .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dihydrofuran can be synthesized through several methods. One common method involves the dehydration of 2-butene-1,4-diol using catalysts such as aluminum oxide or cobalt-containing catalysts . Another method includes the acid-catalyzed rearrangement of 1-butene 3,4-epoxide .

Industrial Production Methods: In industrial settings, the dehydration of 2-butene-1,4-diol is often preferred due to its efficiency and cost-effectiveness. The reaction typically occurs at elevated temperatures and may involve the use of additional catalysts to enhance the yield and purity of the product .

化学反应分析

Types of Reactions: 2,5-Dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furan-2,5-dione, tetrahydrofuran, and various halogenated derivatives .

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

2,5-Dihydrofuran serves as a crucial intermediate in the synthesis of various organic compounds. It can be transformed into tetrahydrofuran (THF), which is widely used as a solvent and as a precursor for polymers and other chemicals. The reduction of DHF yields THF, which is essential in the production of polyether polyols used in polyurethane foams and elastomers .

Synthesis of Heterocycles

DHF is utilized in the synthesis of diverse heterocyclic compounds. For instance, it can be converted into 2,5-dihydrothiophenes and 2,5-dihydro-1H-pyrroles (3-pyrrolines), which are important for pharmaceutical applications. These transformations often involve catalytic processes that enhance yield and selectivity .

Electrosynthesis Research

Recent studies have focused on the electrosynthesis of derivatives of DHF, such as 2,5-dicarboxy-2,5-dihydrofurans. These compounds are synthesized through electrochemical methods that allow for better control over isomer ratios compared to traditional chemical methods . This research not only improves the efficiency of synthesis but also expands the potential applications of DHF derivatives.

Energy Applications

Fuel Properties and Blending

DHF has been studied for its fuel properties and potential applications in biofuels. Its blending rules with other compounds indicate favorable characteristics for use as an alternative fuel source. Research suggests that DHF can be blended with other renewable fuels to enhance combustion properties while reducing emissions .

Proton Exchange Membranes

In energy storage systems such as vanadium redox flow batteries (VRBs), DHF derivatives have been incorporated into proton-exchange membranes. These membranes exhibit improved ion conductivity and selectivity due to their unique microstructures derived from DHF-based polymers . This application highlights the role of DHF in advancing energy technologies.

Pharmaceutical Applications

Bioactive Compounds

DHF is also recognized for its role in producing bioactive metabolites. For example, certain fungal metabolites containing the DHF structure have shown promising biological activity against pathogens affecting crops like cork oak . This underscores the potential for DHF derivatives to contribute to agricultural biotechnology.

Comprehensive Data Table

Case Studies

-

Electrochemical Synthesis Study

A study demonstrated the successful electrochemical synthesis of 2,5-dicarboxy-2,5-dihydrofurans with controlled isomer ratios. The findings provided insights into optimizing reaction conditions to enhance yield and selectivity . -

Energy Storage Research

In developing new proton-exchange membranes using DHF derivatives, researchers achieved significant improvements in performance metrics such as ion selectivity and energy efficiency in VRB applications . -

Pharmaceutical Insights

Investigations into fungal metabolites revealed that compounds derived from DHF exhibited notable antifungal properties, suggesting pathways for developing new agrochemicals .

作用机制

The mechanism of action of 2,5-dihydrofuran involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs .

相似化合物的比较

Comparison with Similar Compounds

2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6)

- Structure : Features two methyl groups at the 2-position and partial hydrogenation (C₆H₁₀O).

- Reactivity : Methyl groups stabilize the ring, reducing strain but enabling unique oxidation pathways (e.g., forming 2,5-dimethylfuran) .

- Applications : Investigated as a biofuel candidate due to high energy density and compatibility with existing engines .

| Property | 2,5-Dihydrofuran | 2,5-Dihydro-2,2-dimethylfuran |

|---|---|---|

| Molecular Formula | C₄H₆O | C₆H₁₀O |

| Boiling Point | 66–68°C | 127–129°C |

| Key Application | Polymer precursors | Biofuel additive |

2,3-Dihydrofuran (CAS 1191-99-7)

- Structure : Isomeric form with hydrogenation at the 2,3-positions (C₄H₆O).

- Reactivity : Higher ring strain than this compound, leading to faster polymerization and oxidation rates.

- Clathrate Hydrates : Forms structure II hydrates with methane, but positions off-center in cages compared to this compound, affecting gas storage efficiency .

2,5-Dimethoxy-2,5-dihydrofuran

- Structure : Methoxy groups at the 2,5-positions (C₆H₁₀O₃).

- Reactivity: Acts as a synthon for 2(5H)-furanones, enabling one-step synthesis of bioactive molecules like antifungal agents .

- Comparison : Methoxy groups enhance electrophilicity, making it more reactive in Diels-Alder reactions than unsubstituted dihydrofuran .

Tetrahydrofuran (THF, CAS 109-99-9)

- Structure : Fully hydrogenated furan ring (C₄H₈O).

- Reactivity: Less strained, widely used as a polar solvent.

- Market Share : THF dominates solvent applications, while this compound is niche in synthetic chemistry .

3,5-Diphenylfuran-2(5H)-one

- Structure : Aromatic substituents and a carbonyl group (C₁₆H₁₂O₂).

- Reactivity: The carbonyl group enables nucleophilic attacks, unlike non-carbonylated dihydrofurans. Used in photodynamic therapy and catalysis .

生物活性

2,5-Dihydrofuran (2,5-DHF) is a cyclic ether compound that has garnered attention in various fields of research due to its diverse biological activities. This article provides an overview of the biological properties of 2,5-DHF, including its antibacterial, anticancer, and other pharmacological effects. Additionally, it discusses synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

2,5-DHF is characterized by a five-membered ring structure containing two double bonds. Its molecular formula is , and it is known for its reactivity in organic synthesis, particularly in the formation of more complex molecules.

Antibacterial Activity

Research has demonstrated that 2,5-DHF derivatives exhibit significant antibacterial properties. A study by Al-Azzawi et al. (2020) synthesized new derivatives of 2,5-DHF which showed high antibacterial activity against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives surpassed the efficacy of standard antibiotics like norsulfazole and furazolidone .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| 2,5-DHF Derivative 1 | 25 mm |

| 2,5-DHF Derivative 2 | 30 mm |

| Norsulfazole | 20 mm |

| Furazolidone | 22 mm |

Anticancer Properties

The anticancer potential of 2,5-DHF has been explored in several studies. A notable investigation focused on the cytotoxic effects of simple derivatives of the furanone skeleton on non-small cell lung cancer (NSCLC) cell lines. The study found that these compounds exhibited selective cytotoxicity towards A549 cells (a common NSCLC cell line), suggesting a promising avenue for cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the furan ring can enhance biological activity. For instance, substituents at the C-3 position have been shown to significantly increase cytotoxicity against cancer cells .

The mechanisms through which 2,5-DHF exerts its biological effects are varied:

- Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability of 2,5-DHF derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Mechanism : The anticancer effects may involve induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle checkpoints .

Case Studies

- Study on Anticancer Activity : A study published in Toxicology Letters investigated the effects of various furanone derivatives on A549 cells. The results indicated that certain derivatives led to significant cell death through apoptosis pathways .

- Antibacterial Efficacy : In another study focusing on new synthetic derivatives of 2,5-DHF, researchers reported enhanced antibacterial activity compared to traditional antibiotics. These findings support the potential use of these compounds in treating infections caused by resistant bacteria .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dihydrofuran, and how do experimental conditions influence yield and purity?

- Methodological Answer : this compound (CAS 1708-29-8) can be synthesized via catalytic hydrogenation of furan derivatives or through cyclization reactions. Key methods include:

- Ti<sup>III</sup>-mediated allenylation followed by Ag<sup>I</sup>-catalyzed cyclization to construct the this compound moiety, as demonstrated in enantioselective syntheses of natural products .

- Epoxide ring-opening using nucleophiles like alcohols or amines, with reaction efficiency dependent on solvent polarity and temperature .

- Safety protocols for handling (flammability, toxicity) must be prioritized, including inert atmosphere use and proper ventilation .

Q. How can the crystal structure of this compound derivatives be resolved, and what insights do these structures provide?

- Methodological Answer : X-ray crystallography is the gold standard. For example, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran was characterized via single-crystal diffraction, revealing hexasubstituted geometry and non-covalent interactions (C–H⋯H and Br⋯Br contacts) that stabilize the lattice . Refinement parameters (thermal displacement, occupancy) are critical for resolving disorder in substituted derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Hazard Codes : H225 (flammable liquid/vapor) and H302 (harmful if swallowed).

- Preventive Measures : Use explosion-proof equipment (P241), avoid static discharge (P243), and store at 4°C in airtight containers .

- Emergency Protocols : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound behave in clathrate hydrate systems, and what role does methane play in stabilizing these structures?

- Methodological Answer : In binary (this compound + methane) clathrates, Rietveld analysis confirmed a cubic Fd-3m structure (lattice parameter: 17.06 Å). Methane occupies small (5<sup>12</sup>) and large (5<sup>12</sup>6<sup>4</sup>) cages, reducing lattice parameters by ~0.07 Å compared to pure this compound hydrates. Host-guest hydrogen bonding (C–H⋯O) strengthens with methane inclusion, verified by <sup>13</sup>C NMR area ratios (AsII-S/AsII-L = 10.98) .

Q. What catalytic systems optimize the hydrogenation of this compound to tetrahydrofuran derivatives?

- Methodological Answer : Pd-M/γ-Al2O3 (M = Ce, Ca, Fe) catalysts show high activity under mild conditions (25–50°C, 1–3 bar H2). Ce-doped Pd enhances selectivity for tetrahydrofuran by reducing side reactions (e.g., ring-opening). Catalyst characterization via XRD and TEM revealed that CeO2 dispersion prevents Pd sintering .

Q. How can enantioselective synthesis of this compound-containing natural products be achieved?

- Methodological Answer : A Ti<sup>III</sup>/Ag<sup>I</sup> cascade strategy enables stereocontrol:

- Ti<sup>III</sup> allenylation of ethyl 4-oxobutanoate generates an allene intermediate.

- Ag<sup>I</sup>-mediated cyclization forms the this compound ring with >90% enantiomeric excess (ee), critical for synthesizing bioactive compounds like dihydrorosefuran analogs .

Q. What analytical techniques differentiate this compound isomers (e.g., 2,3-dihydrofuran) in complex mixtures?

- Methodological Answer :

- GC-MS : Retention indices on polar columns (e.g., DB-WAX) resolve 2,5- and 2,3-dihydrofuran isomers .

- Solid-state NMR : <sup>13</sup>C chemical shifts distinguish ring conformations; this compound shows distinct δ 100–110 ppm for oxygenated carbons .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported lattice parameters for this compound clathrates: How to reconcile these?

- Analysis : Pure this compound hydrates exhibit larger lattice parameters (17.13 Å) than methane-containing clathrates (17.06 Å). This contraction arises from methane-induced host-guest strain, validated by PXRD refinement (Rwp < 5%) .

Q. Conflicting yields in Ti<sup>III</sup>/Ag<sup>I</sup> cyclization: How do solvent and ligand choice affect outcomes?

属性

IUPAC Name |

2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCQEVBJHPOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051785 | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Aldrich MSDS] | |

| Record name | 2,5-Dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1708-29-8 | |

| Record name | 2,5-Dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。